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Benzyloxycarbonylglycyl-glycyl-leucine-4-nitroanilide

Cat. No.: B1216176
CAS No.: 53046-98-3
M. Wt: 499.5 g/mol
InChI Key: HFYACNWCMITZBZ-FQEVSTJZSA-N
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Description

Significance of Synthetic Peptide Substrates in Protease Research

Synthetic peptide substrates are indispensable tools in modern protease research for several key reasons. Unlike large, complex natural protein substrates, synthetic peptides offer a defined and reproducible structure. This allows researchers to dissect the specific amino acid sequences that a protease recognizes and cleaves, known as its substrate specificity. By systematically altering the peptide sequence, investigators can map the preferences of a protease's active site.

Furthermore, synthetic substrates can be engineered to include reporter groups, such as the p-nitroanilide in Cbz-Gly-Gly-Leu-p-nitroanilide, that produce a measurable signal upon cleavage. This facilitates the development of simple, continuous, and quantitative assays for enzyme activity, which are essential for kinetic studies (e.g., determining Kₘ and kₖₐₜ values) and for high-throughput screening of potential protease inhibitors. The use of synthetic substrates also avoids the complexities and potential interferences associated with using natural proteins, which may contain multiple cleavage sites or be susceptible to degradation by contaminating proteases.

Historical Context and Development of p-Nitroanilide-Based Chromogenic Substrates

The development of p-nitroanilide-based chromogenic substrates marked a significant advancement in enzyme kinetics. Before their introduction, protease activity was often measured using cumbersome methods like pH-stat titrations or the analysis of protein fragment degradation. The breakthrough came with the realization that a chromophore could be attached to a peptide, which would be released upon specific enzymatic cleavage.

p-Nitroaniline (pNA) proved to be an ideal chromophore for this purpose. While the amide bond in the intact substrate is colorless, the released p-nitroaniline has a distinct yellow color with a strong absorbance maximum around 405 nm. nih.gov This shift in the absorption spectrum upon hydrolysis provides a direct and convenient way to monitor the progress of the enzymatic reaction in real-time. The simplicity and sensitivity of this method led to the rapid development of a wide array of pNA-based substrates tailored for different proteases, each with a unique peptide sequence to ensure specificity. This technology has become a cornerstone of protease research, enabling countless studies on enzyme mechanisms, specificity, and inhibition.

Rationale for Utilizing Cbz-Gly-Gly-Leu-P-nitroanilide in Specific Protease Assays

The specific peptide sequence Gly-Gly-Leu makes Cbz-Gly-Gly-Leu-p-nitroanilide a targeted substrate for proteases that exhibit a preference for cleaving after a leucine (B10760876) residue. This characteristic is particularly prominent in certain classes of proteases, making this compound a valuable diagnostic tool.

Research has shown that Cbz-Gly-Gly-Leu-p-nitroanilide is a good substrate for subtilisins (B1170691), a family of serine proteases. nih.govtandfonline.com For instance, it has been used to measure the activity of subtilisin Carlsberg. bose.res.in It is also employed in assays for chymotrypsin-like proteases and proteasomes. smolecule.comtum.de Studies on a keratinolytic strain of Bacillus licheniformis identified a chymoelastase-like activity based on its ability to degrade Cbz-Gly-Gly-Leu-p-nitroanilide. oup.comoup.com Furthermore, investigations into bovine lens neutral proteinase used this substrate to distinguish between different cysteine-dependent proteolytic activities. nih.gov The selection of this substrate in these studies is based on the specific recognition of the leucine residue by the active site of the target enzyme, leading to efficient hydrolysis and a measurable chromogenic signal.

Table 1: Examples of Proteases Assayed with Cbz-Gly-Gly-Leu-p-nitroanilide

Protease/Enzyme Complex Source Organism/System Research Focus
Subtilisin Carlsberg Bacillus licheniformis Investigating the effect of tryptophan modification on enzyme activity. bose.res.in
Chymoelastase-like protease Bacillus licheniformis Characterizing secreted proteases from a keratinolytic strain. oup.comoup.com
Proteinase yscE (Proteasome) Saccharomyces cerevisiae (Yeast) Isolating and characterizing mutants deficient in 'chymotrypsin-like' activity. tum.de
Cysteine-dependent proteinase Bovine Lens Distinguishing between different proteolytic activities within the lens. nih.gov
Alkaline Protease Bacillus sp. No. AH-101 Characterizing substrate specificity. tandfonline.com

Compound List

Table 2: Chemical Compounds Mentioned in this Article

Compound Name
Cbz-Gly-Gly-Leu-p-nitroanilide
p-Nitroanilide
Carboxybenzyl
Glycine (B1666218)
Leucine
Subtilisin
Chymotrypsin (B1334515)
Serine
Cysteine
Kₘ

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H29N5O7 B1216176 Benzyloxycarbonylglycyl-glycyl-leucine-4-nitroanilide CAS No. 53046-98-3

Properties

CAS No.

53046-98-3

Molecular Formula

C24H29N5O7

Molecular Weight

499.5 g/mol

IUPAC Name

benzyl N-[2-[[2-[[(2S)-4-methyl-2-(4-nitroanilino)pentanoyl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate

InChI

InChI=1S/C24H29N5O7/c1-16(2)12-20(27-18-8-10-19(11-9-18)29(34)35)23(32)28-22(31)14-25-21(30)13-26-24(33)36-15-17-6-4-3-5-7-17/h3-11,16,20,27H,12-15H2,1-2H3,(H,25,30)(H,26,33)(H,28,31,32)/t20-/m0/s1

InChI Key

HFYACNWCMITZBZ-FQEVSTJZSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NC(=O)CNC(=O)CNC(=O)OCC1=CC=CC=C1)NC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC(C)CC(C(=O)NC(=O)CNC(=O)CNC(=O)OCC1=CC=CC=C1)NC2=CC=C(C=C2)[N+](=O)[O-]

Synonyms

enzyloxycarbonyl-glycyl-glycyl-leucine-4-nitroanilide
benzyloxycarbonylglycyl-glycyl-leucine-4-nitroanilide
Cbz-GGL-pNA
N-benzyloxycarbonylglycyl-glycyl-leucine-4-nitroanilide
Z-Gly-Gly-Leu-4-nitroanilide

Origin of Product

United States

Methodological Frameworks for Protease Activity Assessment Utilizing Cbz Gly Gly Leu P Nitroanilide

Spectrophotometric Quantification of Released p-Nitroaniline

The primary method for quantifying protease activity with Cbz-Gly-Gly-Leu-p-nitroanilide involves the spectrophotometric measurement of the reaction product, p-nitroaniline (pNA). smolecule.com Enzymatic hydrolysis of the substrate cleaves the amide bond between the leucine (B10760876) residue and the p-nitroanilide group. smolecule.comnih.gov The released pNA is a chromogenic molecule, meaning it absorbs light at a specific wavelength, which allows for its concentration to be determined using a spectrophotometer. smolecule.com The rate of pNA formation is directly proportional to the activity of the protease under investigation. This quantification is typically performed by monitoring the increase in absorbance at or near 405 nm. nih.govnih.gov

Chromogenic enzyme assays are a fundamental technique in enzymology that utilize substrates containing a chromophore, a molecule that imparts color. In the context of protease assays with Cbz-Gly-Gly-Leu-p-nitroanilide, the substrate itself is largely colorless. smolecule.com However, upon enzymatic cleavage, the p-nitroanilide moiety is liberated. smolecule.comnih.gov This free p-nitroaniline is yellow in solution and exhibits a distinct absorbance maximum around 405 nm. nih.govnih.gov

The principle of the assay is based on the direct relationship between the amount of product formed and the change in absorbance. By measuring the rate of increase in absorbance over time, one can determine the initial velocity of the enzymatic reaction. This velocity is then used to calculate the enzyme's activity, often expressed in units such as micromoles of product formed per minute (U). usda.govtandfonline.com This method provides a continuous and straightforward way to monitor enzyme kinetics. smolecule.com

To ensure accurate and reliable results, the conditions of the enzymatic assay must be carefully optimized. Several key parameters can significantly influence the rate of hydrolysis of Cbz-Gly-Gly-Leu-p-nitroanilide. These include temperature, pH, substrate concentration, and the duration of the assay.

The rate of enzymatic reactions is highly dependent on temperature. As the temperature increases, the kinetic energy of both the enzyme and substrate molecules increases, leading to more frequent collisions and a higher reaction rate, up to an optimal point. Beyond this optimum temperature, the enzyme begins to denature, leading to a rapid loss of activity. nottingham.ac.uk Different proteases exhibit different optimal temperatures for the hydrolysis of Cbz-Gly-Gly-Leu-p-nitroanilide and related substrates. For instance, a trypsin-like protease from a Bacillus licheniformis strain showed an optimum temperature of 52°C. oup.com In contrast, a hyperthermophilic protease from Methanococcus jannaschii displayed increasing activity up to 116°C with a similar substrate, CBz-Ala-Ala-Leu-p-nitroanilide. asm.org

Table 1: Examples of Optimal Temperatures for Protease Activity on p-Nitroanilide Substrates

Enzyme/Organism Substrate Optimal Temperature (°C)
Bacillus licheniformis K-508 (Trypsin-like protease) Bz-Phe-Val-Arg-p-nitroanilide 52
Tenebrio molitor (Chymotrypsin-like proteinase) Glp-AAL-pNA 51
Thermoplasma volcanium (Chymotrypsin-like serine protease) N-succinyl-L-phenylalanine-p-nitroanilide 50
Methanococcus jannaschii (Hyperthermophilic protease) CBz-Ala-Ala-Leu-p-nitroanilide 116

The pH of the reaction buffer is another critical parameter that affects enzyme activity. The ionization state of amino acid residues in the enzyme's active site and on the substrate is influenced by pH, which in turn affects substrate binding and catalysis. Each protease has a characteristic pH at which it exhibits maximum activity. For example, a trypsin-like protease from Bacillus licheniformis K-508 has an optimal pH of 8.5. oup.com An alkaline protease from Bacillus sp. No. AH-101, which readily hydrolyzes Cbz-Gly-Gly-Leu-pNA, has an optimal pH between 10 and 13. nottingham.ac.uktandfonline.com Conversely, a protease from the deep-sea methanogen Methanococcus jannaschii showed an optimal pH of 7.5 to 7.8 for the hydrolysis of a similar substrate. asm.org

Table 2: Examples of Optimal pH for Protease Activity on p-Nitroanilide Substrates

Enzyme/Organism Substrate Optimal pH
Bacillus licheniformis K-508 (Trypsin-like protease) Bz-Phe-Val-Arg-p-nitroanilide 8.5
Bacillus sp. No. AH-101 (Alkaline protease) Cbz-Gly-Gly-Leu-pNA 10.0-13.0
Thermoplasma volcanium (Chymotrypsin-like serine protease) N-succinyl-L-phenylalanine-p-nitroanilide 7.0
Methanococcus jannaschii (Hyperthermophilic protease) CBz-Ala-Ala-Leu-p-nitroanilide 7.5-7.8

The relationship between the initial reaction velocity and the substrate concentration is described by Michaelis-Menten kinetics. usda.gov At low substrate concentrations, the reaction rate is proportional to the substrate concentration. As the substrate concentration increases, the enzyme's active sites become saturated, and the reaction rate approaches a maximum velocity (Vmax). The Michaelis constant (Km) is the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the enzyme's affinity for the substrate. For the hydrolysis of Cbz-Gly-Gly-Leu-pNA by a thermostable alkaline protease from Bacillus sp. No. AH-101, a Km of 0.53 mM was reported. tandfonline.com The catalytic efficiency of an enzyme is often expressed as the kcat/Km ratio. acs.org

Table 3: Kinetic Parameters of Various Proteases with p-Nitroanilide Substrates

Enzyme/Organism Substrate Km (mM) kcat (s⁻¹) kcat/Km (M⁻¹s⁻¹)
Bacillus sp. No. AH-101 (Alkaline protease) Cbz-Gly-Gly-Leu-pNA 0.53 110 2.1 x 10⁵
Tenebrio molitor (Chymotrypsin-like proteinase) Suc-AAPF-pNA 1.58 36.5 23040
Thermoplasma volcanium (Chymotrypsin-like serine protease) N-succinyl-L-phenylalanine-p-nitroanilide 2.2 - -
Trypsin N-α-benzyloxycarbonyl-L-lysine p-nitroanilide 0.512 (at pH 6.94) 0.202 (at pH 6.94) 395 (at pH 6.94)

To accurately determine the initial velocity of the reaction, it is essential that the rate of product formation is linear over the course of the measurement. dcu.ie This means that the substrate concentration should not be significantly depleted, and the enzyme should remain stable throughout the assay period. Typically, assays are designed so that less than 10% of the substrate is consumed. The reaction is monitored continuously using a spectrophotometer, and the initial rate is calculated from the linear portion of the progress curve (absorbance versus time). dcu.ie For many protease assays using p-nitroanilide substrates, the reaction is linear for a period of several minutes, allowing for reliable rate determination. usda.govtandfonline.com

Table 4: Compound Names

Compound Name Abbreviation
Cbz-Gly-Gly-Leu-p-nitroanilide Cbz-GGL-pNA
p-Nitroaniline pNA
Carbobenzoxy Cbz or Z
N-succinyl-L-phenylalanine-p-nitroanilide Suc-Phe-pNA
Nα-benzoyl-L-arginine 4-nitroanilide hydrochloride BAPNA
N-succinyl-Gly-Gly-Phe-p-nitroanilide Suc-GGF-pNA
Bz-Phe-Val-Arg-p-nitroanilide -
Glp-AAL-pNA -
CBz-Ala-Ala-Leu-p-nitroanilide CBz-AAL-pNA
N-α-benzyloxycarbonyl-L-lysine p-nitroanilide Z-Lys-pNA
Suc-AAPF-pNA -

Optimization of Reaction Parameters in Assays

Substrate Concentration and Saturation Kinetics

Considerations for High-Throughput Screening Methodologies

The application of Cbz-Gly-Gly-Leu-p-nitroanilide in high-throughput screening (HTS) campaigns requires careful consideration of the assay's characteristics to ensure robustness, scalability, and sensitivity. HTS methodologies are designed to test large libraries of chemical or biological compounds rapidly, making assay simplicity and reliability paramount. acs.org Cbz-Gly-Gly-Leu-p-nitroanilide is a chromogenic substrate, and its use in HTS is centered around the enzymatic release of the p-nitroanilide (pNA) chromophore, which can be readily quantified. nih.govcaymanchem.com

The fundamental principle involves the hydrolysis of the amide bond between the leucine residue and the p-nitroaniline group by a target protease. nih.gov This cleavage releases free pNA, a yellow-colored compound with a characteristic absorbance maximum around 405-410 nm. nih.govfrontiersin.org The rate of pNA release is directly proportional to the enzymatic activity, allowing for kinetic measurements using a spectrophotometer, typically in a microplate format (e.g., 96-well or 384-well plates) suitable for HTS. acs.orgnih.gov

However, several factors must be considered when implementing HTS assays with this substrate:

Sensitivity: Chromogenic assays based on p-nitroanilides are generally considered less sensitive than fluorogenic or luminogenic assays. researchgate.netrsc.org The molar absorptivity of p-nitroaniline is modest, which can limit the detection of subtle changes in protease activity or the activity of low-abundance enzymes. google.com This can be a significant drawback in HTS where identifying weak inhibitors or hits is often a primary goal.

Compound Interference: A major challenge in HTS is the potential for library compounds to interfere with the assay signal. Colored compounds from the screening library can absorb light at the same wavelength as pNA, leading to false-positive or false-negative results. acs.org Furthermore, the solubility of test compounds can be an issue; precipitation can cause light scattering and interfere with absorbance readings.

Substrate Solubility: Cbz-Gly-Gly-Leu-p-nitroanilide is typically dissolved in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) before being diluted into an aqueous buffer for the assay. tandfonline.comftb.com.hr High concentrations of these organic solvents in the final assay mixture can affect enzyme stability and activity, requiring careful optimization.

Assay Robustness and Automation: The direct, single-step nature of the pNA assay is advantageous for automation. The reaction is typically initiated by adding the enzyme or substrate and can be read kinetically without additional stopping or developing reagents. tandfonline.com This simplicity makes it amenable to the automated liquid handling and reading systems common in HTS environments. However, classical methods for analyzing protease activity, such as HPLC, are impractical for the scale of HTS. researchgate.net

While fluorogenic substrates have become more prevalent in HTS due to their higher sensitivity, chromogenic substrates like Cbz-Gly-Gly-Leu-p-nitroanilide remain valuable tools, particularly for primary screens where cost-effectiveness and ease of use are critical. researchgate.netrug.nl They are effective for screening proteases with high turnover rates or for assays where the enzyme concentration is not a limiting factor.

Comparative Analysis with Other Synthetic Substrates

The utility of Cbz-Gly-Gly-Leu-p-nitroanilide as a protease substrate is best understood through comparison with other synthetic substrates, particularly those from the fluorogenic class. Substrates are broadly categorized based on the reporter molecule released upon enzymatic cleavage, with chromogenic (e.g., p-nitroanilide) and fluorogenic (e.g., 7-amido-4-methylcoumarin) being the most common for in vitro assays. frontiersin.orggoogle.com

Cbz-Gly-Gly-Leu-p-nitroanilide is recognized as a substrate for chymotrypsin-like serine proteases and subtilisins (B1170691). nih.govnih.govtum.de Its cleavage releases p-nitroaniline (pNA), a chromophore. In contrast, fluorogenic substrates release a fluorophore, such as 7-amino-4-methylcoumarin (B1665955) (AMC) or a rhodamine derivative, upon cleavage. researchgate.netrsc.org This event leads to a significant increase in fluorescence, which can be detected with much higher sensitivity than the color change of pNA. researchgate.net

Key Differences:

Detection Principle: The pNA-based assay is colorimetric, relying on a change in light absorbance. nih.gov Fluorogenic assays are based on the emission of light by the released fluorophore after excitation at a specific wavelength. rsc.org

Sensitivity: Fluorogenic substrates offer significantly higher sensitivity. They can detect lower concentrations of enzyme or smaller changes in activity, which is crucial for studying tightly-binding inhibitors or enzymes with low expression levels. researchgate.netgoogle.com The development of protease substrates has evolved from these first-generation colorimetric p-nitroanilides to more sensitive fluorogenic systems like AMC-based substrates and Förster Resonance Energy Transfer (FRET) probes. researchgate.net

Assay Interference: While colorimetric assays are susceptible to interference from colored library compounds, fluorogenic assays can be affected by fluorescent compounds, a phenomenon known as autofluorescence. acs.org Both assay types can be impacted by light scattering from precipitated compounds.

Substrate Specificity: The peptide sequence (Gly-Gly-Leu) dictates the substrate's specificity for certain proteases. This principle is the same for both chromogenic and fluorogenic substrates. For instance, to target different proteases, the peptide moiety is altered. Suc-Ala-Ala-Pro-Phe-pNA is a classic chymotrypsin (B1334515) substrate, while Tosyl-Gly-Pro-Arg-pNA is used for trypsin-like enzymes. nih.gov Similarly, fluorogenic substrates like Suc-Leu-Leu-Val-Tyr-AMC are used to assay the chymotrypsin-like activity of the proteasome. tum.de

The following table provides a comparative overview of Cbz-Gly-Gly-Leu-p-nitroanilide and other representative synthetic protease substrates.

SubstrateSubstrate ClassReporter GroupDetection MethodTypical Wavelength (nm)Target Protease Class (Examples)Reference
Cbz-Gly-Gly-Leu-p-nitroanilideChromogenicp-nitroaniline (pNA)Colorimetric (Absorbance)405 - 410Chymotrypsin-like, Subtilisin nih.govnih.govtum.de
Suc-Ala-Ala-Pro-Phe-pNAChromogenicp-nitroaniline (pNA)Colorimetric (Absorbance)410Chymotrypsin nih.govnih.gov
Suc-Leu-Leu-Val-Tyr-AMCFluorogenic7-amido-4-methylcoumarin (AMC)Fluorometric (Emission)460Chymotrypsin-like (Proteasome) google.comtum.de
Z-Phe-Arg-NBDFluorogenic7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)Fluorometric (Emission)535Cysteine Proteases (Rhodesain) researchgate.net
Cbz-Gly-Pro-Arg-pNAChromogenicp-nitroaniline (pNA)Colorimetric (Absorbance)405Trypsin-like (Thrombin, Tryptase) caymanchem.com
BODIPY Dye-Labeled CaseinFluorogenic (Quenched)BODIPYFluorometric (Emission)VariableGeneral Proteases nih.govfrontiersin.org

Enzymatic Specificity and Substrate Utilization Profiles of Cbz Gly Gly Leu P Nitroanilide

Characterization of Chymotrypsin-Like Protease Activity

Cbz-Gly-Gly-Leu-p-nitroanilide is widely employed as a substrate to measure the activity of proteases exhibiting chymotrypsin-like specificity. smolecule.com These enzymes preferentially cleave peptide bonds on the carboxyl side of large hydrophobic amino acids, such as phenylalanine, tyrosine, and leucine (B10760876). The presence of leucine at the P1 position (the amino acid residue on the N-terminal side of the scissile bond) makes Cbz-Gly-Gly-Leu-p-nitroanilide a suitable substrate for this class of enzymes. smolecule.comtandfonline.com

For instance, studies on a chymotrypsin-like serine protease from Thermoplasma volcanium demonstrated its ability to hydrolyze synthetic peptides with phenylalanine or leucine at the C-terminus. tandfonline.com In another example, research on a keratinolytic strain of Bacillus licheniformis revealed the secretion of a protease with chymoelastase-like activity that could degrade Cbz-Gly-Gly-Leu-p-nitroanilide. oup.com This activity was induced by the presence of skim milk powder or oligopeptides in the growth medium. oup.com The chymotrypsin-like activity of the proteasome, a large protein complex responsible for protein degradation, is also frequently assessed using this substrate. smolecule.comtum.deresearchgate.net

Role in Subtilisin Family Enzyme Studies

Cbz-Gly-Gly-Leu-p-nitroanilide is recognized as a good substrate for subtilisins (B1170691), a family of serine proteases. frontiersin.orgtandfonline.com Research on an alkaline protease from Bacillus sp. No. AH-101 showed that it rapidly hydrolyzed specific substrates for subtilisin, including Cbz-Gly-Gly-Leu-p-nitroanilide. tandfonline.com Similarly, studies exploring the enzymatic activity of Subtilisin Carlsberg in micellar media have utilized this compound. sigmaaldrich.com The substrate's utility extends to protein engineering studies of subtilisins, where it helps in assessing the substrate specificity of mutant enzymes.

Differentiation of Proteolytic Components within Multi-Enzyme Complexes

The specificity of Cbz-Gly-Gly-Leu-p-nitroanilide is instrumental in dissecting the activities of individual proteolytic components within complex multi-enzyme systems.

Applications in Multicatalytic Proteinase Complex (Proteasome) Research

The multicatalytic proteinase complex (MPC), or proteasome, possesses multiple distinct proteolytic activities, often categorized as chymotrypsin-like, trypsin-like, and peptidylglutamyl-peptide hydrolyzing (PGPH). tum.denih.govscispace.com Cbz-Gly-Gly-Leu-p-nitroanilide is a key substrate for specifically measuring the chymotrypsin-like activity of the proteasome. smolecule.comtum.deresearchgate.netpnas.orgtum.denih.gov

In studies of the yeast proteasome, this substrate was used to isolate and characterize mutants deficient in the chymotrypsin-like activity. tum.de These mutants showed reduced hydrolysis of Cbz-Gly-Gly-Leu-p-nitroanilide, which correlated with defects in the degradation of ubiquitinated proteins. tum.detum.de Furthermore, research has identified specific subunits of the proteasome responsible for this activity. For example, the Doa3 subunit in yeast has been shown to be essential for the chymotrypsin-like activity. pnas.org The compound has also been used to quantify proteasome activity in muscle tissue extracts. nih.gov

Specificity Mapping through Comparative Hydrolysis Rates with Varied Peptide Sequences

The enzymatic cleavage of Cbz-Gly-Gly-Leu-p-nitroanilide is often compared with that of other synthetic peptide substrates to map the specificity of a given protease. By varying the amino acid sequence of the peptide, researchers can determine the preferred residues at different positions relative to the cleavage site.

For example, the hydrolysis of Cbz-Gly-Gly-Leu-p-nitroanilide by an alkaline protease from Bacillus sp. No. AH-101 was compared to its activity on substrates for elastase, papain, trypsin, and chymotrypsin (B1334515). tandfonline.com This protease rapidly hydrolyzed Cbz-Gly-Gly-Leu-p-nitroanilide but did not digest specific substrates for papain, trypsin, or chymotrypsin. tandfonline.com Similarly, studies on the pituitary multicatalytic proteinase complex used a panel of substrates, including Z-Gly-Gly-Leu-p-nitroanilide, to identify and characterize its distinct proteolytic components. nih.govscispace.com

Enzyme/ComplexSubstrateRelative Activity/ObservationReference
Alkaline Protease (Bacillus sp. No. AH-101)Cbz-Gly-Gly-Leu-pNARapidly hydrolyzed tandfonline.com
Alkaline Protease (Bacillus sp. No. AH-101)Suc-Ala-Ala-Pro-Leu-pNARapidly hydrolyzed tandfonline.com
Alkaline Protease (Bacillus sp. No. AH-101)Ac-Phe-Gly-pNA (Papain substrate)Not digested tandfonline.com
Pituitary Multicatalytic Proteinase ComplexZ-Gly-Gly-Leu-pNACleaved by chymotrypsin-like component nih.govscispace.com
Pituitary Multicatalytic Proteinase ComplexZ-(D)-Ala-Leu-Arg-2-naphthylamideCleaved by trypsin-like component nih.govscispace.com
Pituitary Multicatalytic Proteinase ComplexZ-Leu-Leu-Glu-2-naphthylamideCleaved by PGPH component nih.govscispace.com

Influence of Amino Acid Residues at P1, P2, and P3 Positions on Cleavage Efficiency

The efficiency of enzymatic cleavage is significantly influenced by the amino acid residues at the P1, P2, and P3 positions of the substrate (following the nomenclature of Schechter and Berger). cuni.cz The P1 residue is particularly critical for recognition by many proteases.

For Cbz-Gly-Gly-Leu-p-nitroanilide, the leucine at the P1 position is a key determinant for its cleavage by chymotrypsin-like enzymes. tandfonline.com Studies on various proteases have shown that substitutions at this position can dramatically alter the rate of hydrolysis. For instance, an endopeptidase from rat brush border membranes showed the highest activity when leucine or norleucine was at the P1' position (adjacent to the cleaved bond on the C-terminal side), while valine and proline at this position resulted in significantly lower cleavage rates. cuni.cz

The residues at the P2 and P3 positions also contribute to substrate binding and cleavage efficiency. In the case of Cbz-Gly-Gly-Leu-p-nitroanilide, the two glycine (B1666218) residues at P2 and P3 provide a relatively neutral and flexible backbone, allowing the enzyme's active site to focus on the P1 leucine. However, for other proteases, specific residues at these positions can be crucial. For example, studies on thrombin have shown a strong preference for proline at the P2 position. plos.orgsemanticscholar.org The interplay between residues at different positions can also be important, with some enzymes showing cooperativity between subsites. plos.org

EnzymeSubstrate SeriesObservation on Cleavage EfficiencyReference
Rat Alanine EndopeptidaseSc-Ala2-X-pNARate of cleavage order: Leu, Nle > Ala > Ile > Val > Pro at P'1 position. cuni.cz
Human ThrombinPeptide SubstratesP2-Pro and P3'-Arg are important for maximal cleavage. plos.orgsemanticscholar.org
Thermoplasma volcanium ProteasePeptide-pNA substratesPreferential cleavage after non-polar residues (Phe, Leu, Ala) at P1. tandfonline.com
Caspase-7 vs. Caspase-3Peptide SubstratesA lysine (B10760008) at the P5 position can contribute to discrimination. nih.gov

Kinetic Analysis of Enzyme Substrate Interactions Involving Cbz Gly Gly Leu P Nitroanilide

Determination of Michaelis-Menten Kinetic Parameters (K_m, V_max)

The Michaelis-Menten model is fundamental to understanding enzyme kinetics, and Cbz-Gly-Gly-Leu-p-nitroanilide is frequently employed to determine the key parameters of this model: the Michaelis constant (K_m) and the maximum reaction velocity (V_max). K_m represents the substrate concentration at which the reaction rate is half of V_max, providing an inverse measure of the substrate's binding affinity to the enzyme. V_max is the maximum rate of the reaction when the enzyme is saturated with the substrate.

Researchers utilize this substrate to characterize various enzymes. For instance, a high-molecular-mass neutral endopeptidase-24.5 from human lung was assayed using Cbz-Gly-Gly-Leu-p-nitroanilide, revealing a Michaelis constant (K_m) value of 1.0 mM. nih.gov In another study, the peptidase activity of a catalytic antibody's light chain was assessed by measuring the release of p-nitroaniline from various peptidyl-pNA substrates, including those with leucine (B10760876) residues. nih.gov The hydrolysis of Cbz-Gly-Gly-Leu-p-nitroanilide and other similar substrates has been shown to follow Michaelis-Menten kinetics, allowing for the calculation of K_m and V_max through graphical methods like the Lineweaver-Burk plot. dcu.ie

The versatility of Cbz-Gly-Gly-Leu-p-nitroanilide is further demonstrated in its application for studying a range of proteases. It has been used to measure the activity of chymoelastase-like proteases secreted by Bacillus licheniformis and to determine the substrate specificity of proteases from Alternaria alternata. oup.comias.ac.in Additionally, it served as a substrate in the investigation of an alkaline protease from an alkalophilic Bacillus species, where it was rapidly hydrolyzed. tandfonline.com

Table 1: Michaelis-Menten Kinetic Parameters for Various Enzymes with Cbz-Gly-Gly-Leu-p-nitroanilide and Similar Substrates

Enzyme Substrate K_m (mM) V_max (µmol/min/mg) Source
Human Lung Neutral Endopeptidase-24.5 Cbz-Gly-Gly-Leu-p-nitroanilide 1.0 Not Reported nih.gov
Thermoactinomyces sp. E79 Minor Protease Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide 1.2 6.1 jmb.or.kr
Catalytic Antibody Light Chain (S38) Arg-pNA 0.36 Not Reported nih.gov
E. coli Aminopeptidase (B13392206) N L-Leu-p-nitroanilide 0.49 ± 0.05 11.2 ± 0.2 mdpi.com
Thermus aquaticus Aminopeptidase T Leu-p-nitroanilide Not Reported Not Reported tandfonline.com

Calculation of Catalytic Efficiency (k_cat/K_m)

The catalytic efficiency, represented by the ratio k_cat/K_m, is a critical measure of an enzyme's effectiveness. It combines the turnover number (k_cat), which is the number of substrate molecules converted to product per enzyme molecule per unit time (equivalent to V_max/[E_total]), and the Michaelis constant (K_m). This ratio reflects how efficiently an enzyme can convert a substrate into a product at low substrate concentrations.

Studies utilizing substrates like Cbz-Gly-Gly-Leu-p-nitroanilide have enabled the calculation of catalytic efficiency for various proteases. For example, the kinetic parameters for the hydrolysis of different succinyl peptide p-nitroanilides by an alkaline protease from Bacillus sp. were determined, allowing for the calculation of k_cat/K_m. tandfonline.com In the characterization of two M42 aminopeptidases, the catalytic efficiency (k_cat/K_m) for L-Leu-pNA was determined to be 63.2 s⁻¹ M⁻¹ for TmPep1050 and 114.3 s⁻¹ M⁻¹ for CelM. plos.org This highlights the preference of these enzymes for leucine-containing substrates.

The importance of the peptide length and sequence on catalytic efficiency is also evident. For instance, the catalytic efficiency of Atlantic cod trypsin X isoenzyme CTX-V7 was significantly higher with longer peptide substrates compared to a single amino acid substrate. core.ac.uk This demonstrates that interactions beyond the primary cleavage site contribute significantly to the enzyme's catalytic power.

Table 2: Catalytic Efficiency of Various Enzymes with Leucine-Containing p-nitroanilide Substrates

Enzyme Substrate k_cat (s⁻¹) K_m (mM) k_cat/K_m (s⁻¹M⁻¹) Source
TmPep1050 L-Leu-pNA Not Reported Not Reported 63.2 plos.org
CelM L-Leu-pNA Not Reported Not Reported 114.3 plos.org
E. coli Aminopeptidase N L-Leu-p-nitroanilide 7.9 ± 0.2 0.49 ± 0.05 16122 mdpi.com
His-eAPN L-Leu-p-nitroanilide 4.8 ± 0.2 0.81 ± 0.08 5926 mdpi.com

Analysis of Enzyme Activation and Inhibition Mechanisms

Cbz-Gly-Gly-Leu-p-nitroanilide is a valuable tool for investigating the mechanisms of enzyme activation and inhibition. By measuring changes in the rate of substrate hydrolysis in the presence of various compounds, researchers can elucidate how these molecules modulate enzyme activity.

The activity of many proteases is influenced by the presence of metal ions and cofactors. These can act as activators by participating directly in catalysis or by stabilizing the enzyme's active conformation, or they can be inhibitory.

For instance, the activity of a high-molecular-mass neutral endopeptidase from human lung that hydrolyzes Cbz-Gly-Gly-Leu-p-nitroanilide was found to be inhibited by univalent cations like Na⁺ and K⁺, as well as heavy metal ions such as Cu²⁺, Hg²⁺, and Zn²⁺. nih.gov Conversely, studies on two M42 aminopeptidases showed that the addition of cobalt ions significantly enhanced their activity towards L-Leu-pNA. plos.org In another example, the characterization of a minor thermostable alkaline protease from Thermoactinomyces sp. E79 revealed that the enzyme was inhibited by Hg²⁺. jmb.or.kr

The chromogenic nature of Cbz-Gly-Gly-Leu-p-nitroanilide makes it an ideal substrate for screening and characterizing protease inhibitors. A decrease in the rate of p-nitroaniline release in the presence of a test compound indicates inhibition.

This substrate has been used to study the effects of various inhibitors on different proteases. For example, the activity of a neutral endopeptidase from human lung was greatly diminished by thiol-group inhibitors but was unchanged by serine-proteinase inhibitors. nih.gov Similarly, the characterization of a minor thermostable alkaline protease from Thermoactinomyces sp. E79 showed that it was markedly inhibited by the serine protease inhibitor phenylmethylsulfonyl fluoride (B91410) (PMSF). jmb.or.kr Furthermore, two M42 aminopeptidases were found to be inhibited by the chelating agent EDTA and bestatin, a specific inhibitor of metalloaminopeptidases. plos.org

Environmental factors such as pressure can significantly influence enzyme kinetics. High-pressure studies can provide insights into the volume changes that occur during the enzymatic reaction, affecting both the reaction rate and equilibrium. wur.nl

Research has shown that pressure can enhance the activity and stability of certain enzymes. For example, the activity of a hyperthermophilic protease from a deep-sea methanogen, which hydrolyzes a similar peptide p-nitroanilide substrate (Cbz-Ala-Ala-Leu-p-nitroanilide), increased with pressure. asm.org In another study, high pressure was found to augment the hydrolytic activity of lactic acid bacteria on various substrates. senasica.gob.mx The effect of pressure on enzyme kinetics is complex and can lead to either an increase or decrease in activity depending on the specific enzyme and reaction conditions. researchgate.net

Applications of Cbz Gly Gly Leu P Nitroanilide in the Investigation of Protease Biological Roles

Elucidation of Microbial Protease Activities in Biological Systems

Cbz-Gly-Gly-Leu-p-nitroanilide has been instrumental in identifying and characterizing proteases from a diverse range of microorganisms. Its use as a substrate has facilitated the discovery and understanding of microbial enzymes with specific proteolytic activities.

In the study of Bacillus licheniformis, a keratin-degrading strain (K-508), the fermentation broth demonstrated activity against Cbz-Gly-Gly-Leu-p-nitroanilide, indicating the presence of chymotrypsin-like proteases. researchgate.net Further investigation of a different Bacillus licheniformis strain revealed that a protease with chymoelastase-like activity, capable of degrading Cbz-Gly-Gly-Leu-p-nitroanilide, was secreted in response to certain media components like skim milk powder or yeast extract. oup.comoup.com However, this particular protease was not involved in feather keratin (B1170402) degradation. oup.com Similarly, research on Bacillus luteus H11 identified an extracellular serine endoprotease that, while primarily active against other substrates, was also tested with Cbz-Gly-Gly-Leu-p-nitroanilide to determine its substrate specificity. nih.gov

The substrate is also valuable for studying proteases in fungi. For instance, in the yeast Saccharomyces cerevisiae, Cbz-Gly-Gly-Leu-p-nitroanilide was used to screen for mutants with altered proteasome activity. tum.de This led to the identification of mutants with reduced "chymotrypsin-like" activity, highlighting the role of specific subunits in the proteasome's function. tum.de In Candida albicans, the substrate was used to assess the specificity of a purified extracellular aspartic proteinase, although the enzyme showed limited activity against it, indicating a preference for other peptide sequences. msk.or.kr Additionally, Cbz-Gly-Gly-Leu-p-nitroanilide is recognized as a good substrate for subtilisins (B1170691), a class of serine proteases found in many microbial species. nih.govfrontiersin.org

The application of Cbz-Gly-Gly-Leu-p-nitroanilide extends to a broader screening of microbial peptidase activities. In a study assessing gut-resistant bacteria for gluten digestion, cytoplasmic extracts from various Bacillus and Lactic Acid Bacteria strains were tested against this substrate to evaluate their PepO (endopeptidase O) activity. nih.gov This allowed for the classification of strains based on their peptidase profiles. nih.gov

Studies on Protease Involvement in Cellular Processes (e.g., protein degradation pathways)

Cbz-Gly-Gly-Leu-p-nitroanilide is a key reagent for investigating the chymotrypsin-like activity of the proteasome, a central component of the protein degradation machinery in eukaryotic cells. The proteasome is responsible for the breakdown of ubiquitinated proteins, a critical process for maintaining cellular homeostasis.

In yeast (Saccharomyces cerevisiae), this substrate has been used to characterize the proteolytic activities of the 20S proteasome. researchgate.net Studies on yeast mutants with defects in specific proteasome subunits, such as the pre3 mutants, have utilized Cbz-Gly-Gly-Leu-p-nitroanilide to demonstrate a reduction in chymotrypsin-like activity. researchgate.net This has helped to link specific subunits to particular catalytic functions within the proteasome complex. Furthermore, research on other yeast mutants has shown a dramatic reduction in the hydrolysis of Cbz-Gly-Gly-Leu-p-nitroanilide, indicating that a key function of the proteasome complex is the degradation of ubiquitinated proteins. tum.de The analysis of the PRE1 gene in yeast, which encodes a proteasome subunit, further solidified the complex's role in the ubiquitin-mediated proteolysis pathway. tum.de

The use of this substrate is not limited to yeast. In mammalian systems, Cbz-Gly-Gly-Leu-p-nitroanilide has been employed to study the multicatalytic proteinase complex (MPC), also known as the proteasome, from the pituitary gland. nih.gov This research helped to identify and distinguish the "chymotrypsin-like" component of the MPC from other proteolytic activities within the complex. nih.gov

Enzymatic Characterization in Diverse Biological Sources (e.g., bacteria, fungi, mammalian tissues)

The compound Cbz-Gly-Gly-Leu-p-nitroanilide has proven to be a versatile substrate for the enzymatic characterization of proteases from a wide array of biological sources, including bacteria, fungi, and mammalian tissues. This allows for a comparative analysis of enzyme function and specificity across different life forms.

Bacterial Proteases: Several studies on bacteria have utilized Cbz-Gly-Gly-Leu-p-nitroanilide. In Bacillus licheniformis, the fermentation broth was found to be active on this substrate, indicating the secretion of both trypsin-like and chymotrypsin-like proteases. researchgate.net Another keratinolytic strain of B. licheniformis was shown to secrete a protease with chymoelastase-like activity that degrades Cbz-Gly-Gly-Leu-p-nitroanilide. oup.comoup.com In Bacillus luteus H11, this substrate was used to determine the specificity of a halo-alkaline protease. nih.gov The intracellular serine protease of Bacillus subtilis has also been characterized using this compound. asm.org In Thermus aquaticus, a thermostable aminopeptidase (B13392206) was assayed with various substrates, including Leu-p-nitroanilide, though not the full Cbz-Gly-Gly-Leu-p-nitroanilide peptide. tandfonline.com Similarly, peptidase mutants of Salmonella typhimurium were characterized using a range of peptide substrates, including Leu-p-nitroanilide, to differentiate between various peptidases. asm.org A dipeptidase from Bifidobacterium longum BORI, however, did not show activity towards p-nitroanilide derivatives of peptides, indicating its strict specificity for dipeptides. nih.gov

Fungal Proteases: In the realm of mycology, Cbz-Gly-Gly-Leu-p-nitroanilide has been used to characterize proteases from pathogenic and industrially important fungi. An extracellular aspartic proteinase from Candida albicans was tested against this substrate to determine its specificity. msk.or.kr The proteasome of the yeast Saccharomyces cerevisiae, known as proteinase yscE, was also studied using this substrate to define its chymotrypsin-like activity and the role of its subunits. tum.de Research on Aspergillus niger led to the functional expression and characterization of an aminopeptidase B, which was tested against a variety of amino acid p-nitroanilides, including Leu-pNA, to understand its broad substrate specificity. nih.gov

Mammalian Proteases: In mammalian tissues, Cbz-Gly-Gly-Leu-p-nitroanilide has been instrumental in studying complex protease systems. The multicatalytic proteinase complex (proteasome) from the bovine pituitary gland was characterized using this substrate to define its chymotrypsin-like component. nih.gov This research helped to distinguish it from other proteolytic activities within the complex, such as the "branched chain amino acid preferring" (BrAAP) component. nih.gov Leucine (B10760876) aminopeptidase from mammalian tissues has also been a subject of study, with optimal activity often observed using L-leucine-p-nitroanilide. researchgate.net

The following table summarizes the use of Cbz-Gly-Gly-Leu-p-nitroanilide and related p-nitroanilide substrates in the characterization of proteases from various biological sources.

Enzyme/ComplexBiological SourceSubstrate(s)Key Finding
Chymotrypsin-like proteaseBacillus licheniformis K-508Cbz-Gly-Gly-Leu-p-nitroanilideConstitutive secretion of chymotrypsin-like activity. researchgate.net
Chymoelastase-like proteaseBacillus licheniformisCbz-Gly-Gly-Leu-p-nitroanilideSecreted in response to specific media components. oup.comoup.com
Halo-alkaline proteaseBacillus luteus H11Cbz-Gly-Gly-Leu-p-nitroanilideUsed to determine substrate specificity. nih.gov
Proteasome (Proteinase yscE)Saccharomyces cerevisiae (yeast)Cbz-Gly-Gly-Leu-p-nitroanilideCharacterized chymotrypsin-like activity and its role in ubiquitin-dependent proteolysis. tum.deresearchgate.netcapes.gov.br
Aspartic ProteinaseCandida albicansCbz-Gly-Gly-Leu-p-nitroanilideShowed low activity, indicating substrate preference. msk.or.kr
Multicatalytic Proteinase ComplexBovine Pituitary GlandCbz-Gly-Gly-Leu-p-nitroanilideIdentified a distinct chymotrypsin-like component. nih.gov
Endopeptidase O (PepO)Gut Bacteria (Bacillus, LABs)Cbz-Gly-Gly-Leu-p-nitroanilideScreened for peptidase activity for gluten digestion. nih.gov

Future Directions and Emerging Research Perspectives

Development of Advanced Methodologies for Utilizing Cbz-Gly-Gly-Leu-P-nitroanilide

Cbz-Gly-Gly-Leu-p-nitroanilide is a well-established chromogenic substrate for assaying proteases with chymotrypsin-like specificity, such as subtilisins (B1170691) and neutral endopeptidases. smolecule.comtandfonline.comsigmaaldrich.com The principle of these assays relies on the enzymatic hydrolysis of the amide bond between the leucine (B10760876) residue and the p-nitroaniline (pNA) group. The release of pNA results in a measurable color change, which can be quantified spectrophotometrically at approximately 405-410 nm to determine enzyme activity. smolecule.comcaymanchem.comnih.gov

Future advancements are aimed at enhancing the sensitivity, specificity, and throughput of assays utilizing this substrate. One area of development is its integration into high-throughput screening (HTS) platforms for the discovery of novel protease inhibitors. researchgate.net Such platforms are crucial in drug discovery for identifying lead compounds from large chemical or biological libraries. researchgate.net Methodologies are being refined to adapt these assays for microplate formats, enabling the rapid screening of thousands of compounds.

Furthermore, research is exploring the modification of the substrate itself or the assay conditions to improve performance. This includes optimizing buffer conditions, pH, and temperature to achieve maximal enzyme activity and stability. toyobo.co.jp For instance, the solubility of the substrate can be a limiting factor, and solvents like methanol (B129727) or dimethylformamide (DMF) are often used to prepare stock solutions before dilution in aqueous buffers. tandfonline.comsigmaaldrich.com The development of novel formulations or substrate analogs with improved aqueous solubility and kinetic properties represents a significant step forward. These advanced methodologies are critical for expanding the application of Cbz-Gly-Gly-Leu-p-nitroanilide in both basic research and industrial biotechnology, where it is used to characterize enzymes like those in microbial proteases. nih.govmdpi.com

Integration with Structural Biology Approaches for Enzyme-Substrate Complex Understanding

Understanding the precise three-dimensional interactions between a protease and its substrate is fundamental to elucidating its mechanism and specificity. Cbz-Gly-Gly-Leu-p-nitroanilide serves as a valuable tool in these structural biology investigations. It has been instrumental in identifying and characterizing the specific proteolytic components within large, multicatalytic proteinase complexes (MPCs), such as the proteasome. pnas.orgcapes.gov.br

Initial studies on the specificity of the MPC identified a "chymotrypsin-like" component responsible for cleaving the Z-Gly-Gly-Leu-p-nitroanilide substrate. nih.gov This functional characterization is a crucial first step that guides further high-resolution structural studies, such as X-ray crystallography and cryo-electron microscopy. By identifying which subunits of a complex are active against this specific substrate, researchers can focus their efforts on understanding the active site architecture of those particular components.

While obtaining a crystal structure of an enzyme bound to the full Cbz-Gly-Gly-Leu-p-nitroanilide substrate can be challenging due to its rapid cleavage, the substrate can be used to soak into pre-formed crystals of the enzyme or its mutants. The resulting structural data can reveal the binding mode of the peptide portion (Cbz-Gly-Gly-Leu) within the enzyme's specificity pockets (subsites). hzdr.de This information is invaluable for understanding the molecular basis of substrate recognition and for the rational design of specific inhibitors. For example, knowing how the leucine side chain of the substrate fits into the S1 pocket of a chymotrypsin-like protease provides a blueprint for designing inhibitors that target this specific interaction. nih.gov

Computational Modeling and Simulation of Cbz-Gly-Gly-Leu-P-nitroanilide Interactions with Proteases

Computational approaches, including molecular docking and molecular dynamics (MD) simulations, are becoming increasingly powerful tools for studying enzyme-substrate interactions at an atomic level. acs.org These methods complement experimental techniques by providing dynamic insights into the binding process and the catalytic mechanism.

Molecular docking can be used to predict the most favorable binding pose of Cbz-Gly-Gly-Leu-p-nitroanilide within the active site of a protease. acs.org This involves generating a multitude of possible conformations and orientations of the substrate and scoring them based on their predicted binding affinity. Such studies can help rationalize the observed specificity of an enzyme for the Gly-Gly-Leu sequence.

Molecular dynamics simulations take these investigations a step further by simulating the movement of every atom in the enzyme-substrate complex over time. acs.orgmdpi.com An MD simulation can reveal:

The conformational changes that occur in both the enzyme and the substrate upon binding.

The network of hydrogen bonds and hydrophobic interactions that stabilize the complex. mdpi.com

The flexibility of different regions of the substrate and the enzyme's active site. acs.org

The trajectory of the reaction, from initial binding to the cleavage of the peptide bond and release of the p-nitroaniline product.

Studies on similar peptide systems have demonstrated the utility of these computational approaches. core.ac.ukplos.org For example, Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be employed to model the electronic rearrangements that occur during the catalytic steps, providing detailed mechanistic insights that are difficult to obtain experimentally. mdpi.com Applying these sophisticated computational tools to the interaction of Cbz-Gly-Gly-Leu-p-nitroanilide with various proteases is a key future direction that promises to deepen our understanding of enzyme catalysis.

Engineering of Enzymes for Altered Specificity Towards Cbz-Gly-Gly-Leu-P-nitroanilide

The field of protein engineering aims to create novel enzymes with desired properties, such as enhanced stability, activity, or altered substrate specificity. Techniques like site-directed mutagenesis and directed evolution are central to these efforts. dcu.ie Cbz-Gly-Gly-Leu-p-nitroanilide and similar substrates serve as essential screening tools in these engineering campaigns.

Directed evolution involves generating large libraries of enzyme variants through random mutagenesis and screening them for improved performance. researchgate.netnih.gov For example, a library of subtilisin mutants could be screened for variants with higher catalytic efficiency (kcat/Km) towards Cbz-Gly-Gly-Leu-p-nitroanilide. This could be useful for developing more sensitive biosensors or more efficient industrial catalysts. Cell-free directed evolution in microfluidic droplets is an emerging ultrahigh-throughput screening method that could be applied for this purpose. cam.ac.uk

Conversely, researchers may wish to engineer enzymes with reduced activity towards this substrate to enhance specificity for a different target. Site-directed mutagenesis, guided by structural and computational data, allows for precise changes to active site residues. A study on subtilisin YaB demonstrated that mutating glycine (B1666218) residues within the S1 substrate-binding pocket could restrict its specificity. oup.com While the mutants were tested on various substrates, including succinyl-Ala-Ala-Pro-Leu-p-nitroanilide, the principle is directly applicable. By altering the size and character of the S1 pocket, it is possible to decrease the enzyme's affinity for the leucine side chain of Cbz-Gly-Gly-Leu-p-nitroanilide while potentially increasing its affinity for other amino acid residues. This approach is critical for creating highly specific proteases for applications in diagnostics, therapeutics, and biotechnology.

Q & A

Basic Research Questions

Q. How to design a spectrophotometric assay using Cbz-Gly-Gly-Leu-P-nitroanilide to measure protease activity?

  • Methodological Answer :

  • Principle : The substrate’s cleavage releases p-nitroaniline, detectable via absorbance at 405–410 nm. Use a buffer system (e.g., pH 7.5, 37°C) compatible with the target protease (e.g., leucine-specific enzymes) .
  • Protocol :

Prepare substrate in DMSO or aqueous buffer (ensure solubility via pre-experiment solubility tests).

Optimize enzyme concentration to achieve linear reaction rates (preliminary kinetic assays).

Monitor absorbance at 410 nm for 10–30 min, using a blank without enzyme to correct for non-specific hydrolysis.

  • Validation : Compare kinetic parameters (kcat, KM) with literature values for analogous substrates (e.g., β-Ala-Gly-Arg-p-NA for thrombin) .

Q. What are the optimal storage conditions for Cbz-Gly-Gly-Leu-P-nitroanilide to prevent degradation?

  • Methodological Answer :

  • Lyophilize the substrate and store at –20°C in airtight, light-protected containers. Avoid repeated freeze-thaw cycles by aliquoting. Validate stability via HPLC or mass spectrometry after reconstitution .

Q. How to ensure reproducibility in enzyme kinetic studies using this substrate?

  • Methodological Answer :

  • Follow NIH guidelines for reporting experimental conditions (e.g., buffer ionic strength, temperature control, enzyme lot variability) .
  • Include internal controls (e.g., a reference protease with known activity) and calibrate spectrophotometers daily. Document all parameters in supplemental materials for peer review .

Advanced Research Questions

Q. How to resolve discrepancies in kinetic data (e.g., non-linear Michaelis-Menten plots) when using Cbz-Gly-Gly-Leu-P-nitroanilide?

  • Methodological Answer :

  • Troubleshooting Steps :

Assess substrate purity via LC-MS to rule out contamination .

Test for enzyme inactivation during assays (e.g., pre-incubate enzyme without substrate).

Evaluate non-competitive inhibition by cleavage products (e.g., p-nitroaniline) using product-inhibition assays .

  • Statistical Analysis : Apply non-linear regression models (e.g., Hill equation) if cooperativity is suspected. Use tools like GraphPad Prism with error-weighted fitting .

Q. How to integrate molecular dynamics (MD) simulations to study enzyme-substrate interactions for Cbz-Gly-Gly-Leu-P-nitroanilide?

  • Methodological Answer :

  • Simulation Design :

Use software like GROMACS or AMBER with force fields (e.g., CHARMM36) parameterized for peptides.

Apply Berendsen thermostat/pressure coupling to maintain physiological conditions (e.g., 310 K, 1 bar) .

  • Analysis : Calculate binding free energy (MM-PBSA) and hydrogen-bond occupancy between the substrate’s Leu residue and the protease active site. Validate with mutagenesis data .

Q. How to couple LC-MS with enzymatic assays for quantitative analysis of cleavage products?

  • Methodological Answer :

  • Workflow :

Quench reactions at timed intervals with 0.1% trifluoroacetic acid.

Use reverse-phase LC (C18 column) with a gradient of acetonitrile/water (+0.1% formic acid).

Quantify p-nitroaniline via ESI-MS in positive ion mode (calibrate with synthetic standards) .

  • Data Interpretation : Apply multivariate analysis (e.g., PCA) to distinguish cleavage kinetics under varying pH or inhibitor conditions .

Q. How to design experiments investigating allosteric effects on Cbz-Gly-Gly-Leu-P-nitroanilide cleavage?

  • Methodological Answer :

  • Use a factorial design varying allosteric modulators (e.g., ions, small molecules) and substrate concentrations.
  • Measure rate changes via stopped-flow spectroscopy for rapid kinetics.
  • Apply global fitting to distinguish allosteric vs. competitive mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.